molecular formula C9H10N2S B1270155 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 53440-31-6

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Cat. No. B1270155
CAS RN: 53440-31-6
M. Wt: 178.26 g/mol
InChI Key: YDPWBCYJZWQKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07375125B2

Procedure details

21.6 mL (0.323 mol) of ethylenediamine was added to a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene, and refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. overnight and the resulting yellow crystalline solid was collected and washed with ether to give 10.6 g of pure product.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](O)(=O)[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[SH:8].CO>ClC1C=CC=CC=1Cl>[NH:3]1[CH2:2][CH2:1][N:4]=[C:5]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[SH:8]

Inputs

Step One
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
20 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the resulting yellow crystalline solid was collected
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NCC1)C1=C(C=CC=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.